Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
CAS No.: 108464-53-5
Cat. No.: VC20740434
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108464-53-5 |
---|---|
Molecular Formula | C11H21ClN2O |
Molecular Weight | 232.75 g/mol |
IUPAC Name | dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride |
Standard InChI | InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |
Standard InChI Key | XFOSBZOUUACCCN-UHFFFAOYSA-M |
SMILES | C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] |
Canonical SMILES | C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] |
Chemical Identity and Structure
The chemical identity of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride reveals some variations in documentation across chemical databases. This section presents the different identifiers associated with this compound:
Parameter | Value | Source |
---|---|---|
CAS Number | 26590-05-6 | Vulcanchem |
Alternative CAS Number | 184007-56-5 | ChemSrc |
Alternative CAS Number | 54958-18-8 | ChemSrc |
Molecular Formula | C11H21ClN2O | Vulcanchem |
Alternative Formula | C13H27ClN2O2S | ChemSrc |
Alternative Formula | C17H30ClN3O2 | ChemSrc |
Molecular Weight | 232.75 g/mol | Vulcanchem |
Alternative Weight | 310.88400 g/mol | ChemSrc |
Alternative Weight | 343.89200 g/mol | ChemSrc |
IUPAC Name | dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | Vulcanchem |
SMILES | CN+(CC=C)CC=C.C=CC(=O)N.[Cl-] | Vulcanchem |
Standard InChI | InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | Vulcanchem |
The compound is structurally characterized by two allyl (prop-2-enyl) groups and two methyl groups bonded to a central nitrogen atom, forming a positively charged azanium ion balanced by a chloride counterion. In its polymeric form, it is often recognized as a copolymer formed from diallyldimethylammonium chloride and acrylamide.
Physical and Chemical Properties
The physical and chemical properties of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride contribute to its functionality in various applications:
The compound demonstrates high cationic charge density, which enables its interaction with negatively charged surfaces such as hair fibers and skin cells. This property is crucial for its functioning as an antistatic agent and film former.
Synthesis and Production
The synthesis of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride involves the polymerization of two primary monomers: acrylic acid and dimethyldiallyl ammonium chloride. The reaction conditions are carefully controlled using initiators such as peroxides or azo compounds in large-scale polymerization reactors to ensure high yield and quality of the polymer produced.
In the context of Polyquaternium-7, which is related to this compound, the synthesis process involves the polymerization of acrylamide with dimethyl diallylammonium chloride. This process results in a product that may contain residual acrylamide monomer at levels up to 10 ppm .
The general synthesis reaction can be represented as:
Acrylamide + Dimethyl diallylammonium chloride → Polyquaternium-7 (with residual acrylamide)
This polymerization process typically utilizes free radical initiators under controlled conditions to achieve the desired molecular weight distribution and polymer properties.
Applications and Uses
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride finds extensive applications in the cosmetics and personal care industry due to its unique properties:
The compound is typically supplied as an 8% aqueous solution, which may be used in cosmetic formulations at concentrations as high as 5%, though most uses are at lower concentrations . Its amphoteric nature allows it to interact effectively with both anionic and amphoteric surfactants, making it versatile for various formulation types.
Biological Activity and Mechanisms
The biological activity of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride is primarily based on its physicochemical interactions with biological surfaces:
Film Formation
The compound forms a protective film on hair and skin surfaces, enhancing moisture retention and providing a smooth texture. This film-forming capability is one of its most valued properties in cosmetic applications.
Ionic Interactions
Its cationic nature allows it to bond with negatively charged surfaces, such as hair fibers and skin cells. This interaction helps in reducing static electricity and improving the manageability of hair. The high cationic charge density of the compound facilitates strong adhesion to these surfaces.
Surface Modification
Research highlights that this compound can modify the surface properties of hair and skin, enhancing their texture while reducing static electricity. These modifications result from the compound's ability to form a thin, flexible film that adheres to the surface through electrostatic interactions.
Absorption and Systemic Effects
Given its structure and molecular properties, this compound is considered unlikely to be significantly absorbed in the skin. Consequently, it is unlikely to produce general toxicity, developmental toxicity, or mutagenic/carcinogenic effects under normal use conditions .
Research Findings
Research on Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride and related polyquaternium compounds has revealed several important findings:
Surface Interaction Mechanisms
Studies have demonstrated that the compound's film-forming capability on surfaces like hair and skin enhances texture while reducing static electricity. Its interaction with negatively charged surfaces results from its high cationic charge density, creating durable coatings that improve the sensory properties of the treated surfaces.
Compatibility with Formulation Components
Research has shown that the amphoteric nature of this compound allows it to interact effectively with both anionic and amphoteric surfactants, making it highly versatile in formulation development. This compatibility extends the range of possible applications in personal care products.
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